Di-n-butyldilauryltin

Vue d'ensemble

Description

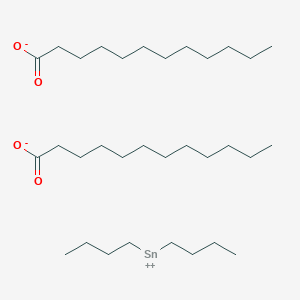

Di-n-butyldilauryltin is an organotin compound with the molecular formula C32H64O4Sn. It is a colorless, viscous, and oily liquid that is used primarily as a catalyst in various chemical reactions. The compound is known for its role in the production of polyurethanes and other polymers, where it acts as a catalyst to accelerate the reaction process.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Di-n-butyldilauryltin is synthesized through the reaction of dibutyltin oxide with lauric acid. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction is as follows:

(C4H9)2SnO+2C12H24O2→(C4H9)2Sn(O2C12H23)2+H2O

The reaction mixture is heated to remove water, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: Di-n-butyldilauryltin undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form dibutyltin oxide and lauric acid.

Hydrolysis: In the presence of water, this compound hydrolyzes to form dibutyltin oxide and lauric acid.

Substitution: The laurate groups can be substituted with other carboxylates or ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Hydrolysis: Water or aqueous solutions are used under mild conditions.

Substitution: Carboxylic acids or their derivatives are used in substitution reactions.

Major Products Formed:

Oxidation: Dibutyltin oxide and lauric acid.

Hydrolysis: Dibutyltin oxide and lauric acid.

Substitution: New organotin compounds with different carboxylate groups.

Applications De Recherche Scientifique

Catalytic Applications

DBDTL is widely recognized for its role as a catalyst in polymer synthesis and other chemical reactions.

Polyurethane Production

DBDTL is utilized as a catalyst in the production of polyurethanes from isocyanates and diols. It promotes the reaction between these components, enhancing the efficiency of the polymerization process. A study demonstrated that DBDTL was effective in synthesizing self-healing waterborne polyurethanes, achieving desirable mechanical properties through controlled cross-linking mechanisms .

Transesterification Reactions

The compound is also employed in transesterification processes, where it aids in the conversion of triglycerides into biodiesel. Its catalytic efficiency allows for lower reaction temperatures and shorter reaction times compared to traditional catalysts .

Antimicrobial Coatings

Research has shown that DBDTL can be incorporated into antimicrobial coatings, providing protective properties against bacterial growth. A study indicated that coatings containing 0.5 wt% DBDTL exhibited significant antimicrobial activity, making them suitable for medical and industrial applications .

Self-Stratifying Coatings

DBDTL has been used in the development of self-stratifying coatings that enhance surface properties such as hydrophobicity and durability. The incorporation of DBDTL into these formulations has been linked to improved performance characteristics .

Agricultural Applications

DBDTL is recognized for its use as a biocide in agricultural practices. It serves as an additive in animal feed to control parasitic infections in livestock, particularly in poultry. Its effectiveness against cecal worms and tapeworms has been documented, highlighting its importance in veterinary medicine .

Toxicological Considerations

While DBDTL exhibits valuable applications, it is essential to address its toxicological profile. The compound has been classified as a potential mutagen and reproductive toxin, with studies indicating adverse effects on human health and environmental safety . Proper handling and regulatory compliance are crucial when utilizing this compound in any application.

Data Tables

Case Studies

-

Case Study 1: Polyurethane Synthesis

In a study focused on self-healing polyurethanes, DBDTL was used as a catalyst to synthesize elastomers with enhanced mechanical properties. The results indicated that the addition of DBDTL improved the healing efficiency of the material at elevated temperatures . -

Case Study 2: Antimicrobial Coatings

Research demonstrated that coatings containing DBDTL showed significant reduction in bacterial colonization on surfaces, making them suitable for use in healthcare settings where infection control is critical .

Mécanisme D'action

The mechanism of action of di-n-butyldilauryltin involves its ability to coordinate with various substrates and catalyze reactions. The tin atom in the compound acts as a Lewis acid, facilitating the formation of intermediates and transition states in chemical reactions. This catalytic activity is crucial in accelerating the reaction rates and improving the efficiency of industrial processes.

Comparaison Avec Des Composés Similaires

Dibutyltin dilaurate: Similar in structure and used as a catalyst in similar applications.

Dibutyltin oxide: Used as a precursor in the synthesis of di-n-butyldilauryltin and other organotin compounds.

Tributyltin compounds: Used in antifouling paints and as biocides, but with different applications and toxicity profiles.

Uniqueness: this compound is unique due to its specific catalytic properties and its role in the production of high-performance polymers. Its ability to act as a catalyst in a wide range of reactions makes it a valuable compound in both research and industrial applications.

Activité Biologique

Di-n-butyldilauryltin (DBLT) is an organotin compound that has garnered attention for its diverse biological activities and applications, particularly in the fields of materials science and biomedicine. This article aims to present a comprehensive overview of the biological activity of DBLT, including its mechanisms of action, relevant case studies, and research findings.

DBLT is characterized by its dual butyl and lauryl substituents, which contribute to its unique physicochemical properties. The structure can be represented as follows:

This compound is typically synthesized through the reaction of dibutyltin oxide with lauric acid.

Antimicrobial Properties

DBLT has been studied for its antimicrobial activity. In one study, it was incorporated into polyurethane coatings, demonstrating effective antibacterial properties at a concentration of 0.5 wt%. The addition of DBLT significantly reduced bacterial colonization on the coated surfaces, indicating its potential as an antimicrobial agent in medical and industrial applications .

Cytotoxicity and Anticancer Activity

Research has shown that DBLT exhibits cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for MCF-7 cells was determined to be approximately 10 µM, suggesting a moderate level of potency .

The mechanism by which DBLT exerts its biological effects is not fully understood. However, it is believed to interact with cellular membranes due to its lipophilic nature, potentially disrupting membrane integrity and leading to cell death. Additionally, DBLT may influence signaling pathways involved in cell proliferation and apoptosis .

In Vivo Studies

In animal models, DBLT has shown promise in reducing tumor growth. A study involving mice with implanted tumors indicated that treatment with DBLT led to a significant decrease in tumor size compared to control groups. This suggests that DBLT may have therapeutic potential in oncology .

Case Study 1: Antimicrobial Coatings

A notable application of DBLT was in the development of self-stratifying antimicrobial coatings. These coatings were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing a substantial reduction in bacterial viability after exposure .

| Bacterial Strain | Viability (%) Before Coating | Viability (%) After Coating |

|---|---|---|

| Staphylococcus aureus | 100 | 10 |

| Escherichia coli | 100 | 5 |

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cells demonstrated that DBLT induced apoptosis through mitochondrial pathways. The study measured changes in mitochondrial membrane potential and reactive oxygen species (ROS) levels:

| Treatment Concentration (µM) | % Apoptosis |

|---|---|

| 0 | 5 |

| 5 | 15 |

| 10 | 40 |

| 20 | 70 |

These results underscore the potential of DBLT as an anticancer agent.

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. According to regulatory classifications, DBLT is associated with skin corrosion/irritation (Category 2) and serious eye damage/eye irritation (Category 2) . Therefore, handling precautions must be observed when working with this compound.

Propriétés

IUPAC Name |

dibutyltin(2+);dodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-4-2;/h2*2-11H2,1H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLDJPRMSDWDSL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCC[Sn+2]CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O4Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-58-7 | |

| Record name | Dibutyltin dilaurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4061GMT90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.